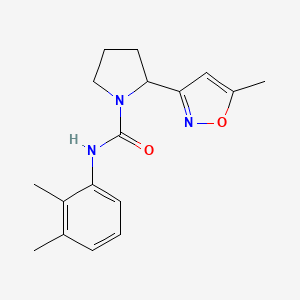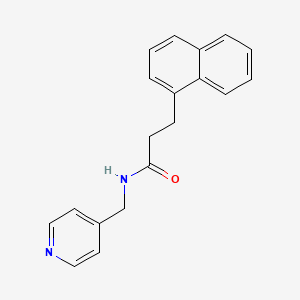![molecular formula C19H30N4O3S B4498025 1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4498025.png)
1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the ethanesulfonyl group: This step often involves sulfonylation reactions using ethanesulfonyl chloride in the presence of a base.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate with 4-(4-methylpiperazin-1-yl)phenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the ethanesulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Biology: It is used in studies to understand its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-AP-237
- AP-237 (bucinnazine)
- AP-238
- Para-methyl-AP-237
Uniqueness
1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the ethanesulfonyl group and the combination of piperidine and piperazine rings. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-3-27(25,26)23-10-8-16(9-11-23)19(24)20-17-4-6-18(7-5-17)22-14-12-21(2)13-15-22/h4-7,16H,3,8-15H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFDJTXPAMSRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-hydroxyethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4497947.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B4497977.png)

![3-(4-fluorophenyl)-2-methyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4497988.png)
![N-(2-Chlorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4497995.png)
![1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B4498003.png)
![7-(4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4498011.png)
![2-(2-furyl)-7-methyl-6-[2-(4-methyl-1-piperazinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4498015.png)
![methyl [(8-oxo-6-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4498017.png)

![N-(2-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4498040.png)
![7-[2-(dimethylamino)ethyl]-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4498053.png)
